molecular formula C9H8FN3O2 B1398125 ethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate CAS No. 1218764-82-9

ethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Cat. No.: B1398125
CAS No.: 1218764-82-9
M. Wt: 209.18 g/mol
InChI Key: MXCSKBGTKKSUDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for ethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate are not found, there are general methods for synthesizing 1H-pyrazolo[3,4-b]pyridine derivatives . For instance, one method involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving this compound .

Scientific Research Applications

Subheading Understanding the Role in Receptor Agonism

Ethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate derivatives have been studied for their role as agonists of human peroxisome proliferator-activated receptor alpha (hPPARα), a receptor involved in lipid metabolism and energy homeostasis. Research indicates that specific structural components of the 1H-pyrazolo[3,4-b]pyridine ring and its substituents significantly influence the agonistic activity towards hPPARα. This suggests potential applications in modulating lipid metabolism and related disorders (Miyachi et al., 2019).

Pharmacokinetic and Pharmacodynamic Modelling

Subheading Insights into Drug Metabolism and Effects

Studies involving this compound derivatives include comprehensive pharmacokinetic and pharmacodynamic modeling. These studies offer vital insights into how these compounds are absorbed, distributed, metabolized, and excreted in biological systems. Such data are crucial for understanding the potential therapeutic applications and safety profiles of these compounds in the context of disease treatment (Liederer et al., 2011; Liederer et al., 2012).

Neuropharmacological Applications

Subheading Potential in Anxiolytic and Anticonvulsant Therapies

Significant research has been conducted on the neuropharmacological properties of this compound derivatives. These compounds have demonstrated potential in anxiolytic and anticonvulsant therapies, indicating their possible use in treating anxiety disorders and epilepsy. The specific binding and interaction of these compounds with neuroreceptors highlight their potential in neuropharmacological applications (Patel & Malick, 1982; Malick et al., 1984).

Properties

IUPAC Name

ethyl 6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O2/c1-2-15-9(14)7-5-3-4-6(10)11-8(5)13-12-7/h3-4H,2H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCSKBGTKKSUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC(=NC2=NN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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